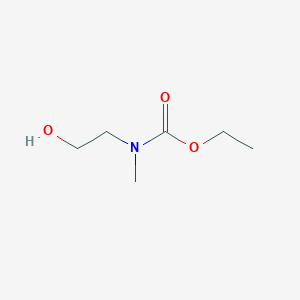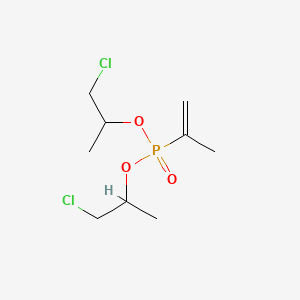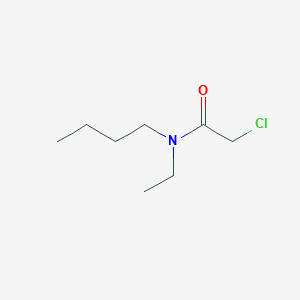
(1R)-2-chloro-1-(3,4-dichlorophenyl)ethanol
Descripción general
Descripción
“(1R)-1-(3,4-dichlorophenyl)ethanol” is a chemical compound used for proteomics research . It has a molecular formula of C8H8Cl2O and a molecular weight of 191.05 .
Molecular Structure Analysis
The InChI code for “(1R)-1-(3,4-dichlorophenyl)ethanol” is 1S/C8H8Cl2O/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,1H3/t5-/m1/s1 .Physical And Chemical Properties Analysis
“(1R)-1-(3,4-dichlorophenyl)ethanol” is a liquid at room temperature .Aplicaciones Científicas De Investigación
Renewable Energy and Hydrogen Production
Bio-ethanol, a renewable energy carrier primarily produced from biomass fermentation, presents a promising route for hydrogen production via reforming. The use of catalysts, particularly Rh and Ni, plays a significant role in the ethanol reforming process, leading to efficient hydrogen production. The choice of catalyst support, such as MgO, ZnO, CeO2, and La2O3, is crucial for enhancing hydrogen production and ensuring long-term catalyst stability. This process is integral for future fuel cell applications, highlighting the potential of bio-ethanol reforming in renewable energy and hydrogen production sectors (Ni, Leung, & Leung, 2007).
Environmental Impact Assessment
Chlorophenols, including compounds like 2,4-dichlorophenol, have been extensively reviewed for their environmental impact, particularly in aquatic ecosystems. These compounds exhibit moderate toxicity to mammalian and aquatic life, with potential for significant fish toxicity upon long-term exposure. The persistence of chlorophenols in the environment is variable, influenced by the presence of biodegrading microflora. This work underscores the importance of understanding and managing the environmental impact of chlorinated compounds to protect aquatic ecosystems (Krijgsheld & Gen, 1986).
Bioconversion and Ethanol Production
The conversion of lignocellulosic materials into ethanol, such as the utilization of Parthenium (Parthenium hysterophorus), represents a significant avenue for renewable energy production. Research into the bioconversion of various lignocellulosic substances into ethanol highlights the potential of these materials as cheap substrates for ethanol production. This area of study is crucial for optimizing processes for efficient ethanol production, offering insights into the renewable energy and biofuel sectors (Swati, Haldar, Ganguly, & Chatterjee, 2013).
Chemical Process and Mechanism Insights
The study of the acidolysis mechanism of lignin model compounds provides valuable insights into the chemical processes involved in lignin breakdown. This research, focusing on β-O-4 bond cleavage, elucidates the different mechanisms and pathways involved in lignin acidolysis, contributing to the broader understanding of lignin chemistry and its applications in bio-refining and materials science (Yokoyama, 2015).
Safety and Hazards
Propiedades
IUPAC Name |
(1R)-2-chloro-1-(3,4-dichlorophenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl3O/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8,12H,4H2/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKALNWLBXMXTJS-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CCl)O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H](CCl)O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















